molecular formula C12H13N5OS B11103009 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide

Cat. No.: B11103009
M. Wt: 275.33 g/mol
InChI Key: RONICPCAMAOOKO-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a sulfanylacetamide linkage.

Preparation Methods

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with pyrimidine-2-yl acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Chemical Reactions Analysis

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit kinases or other enzymes critical for cell proliferation, leading to the suppression of cancer cell growth. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H13N5OS

Molecular Weight

275.33 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-pyrimidin-2-ylacetamide

InChI

InChI=1S/C12H13N5OS/c1-8-6-9(2)16-12(15-8)19-7-10(18)17-11-13-4-3-5-14-11/h3-6H,7H2,1-2H3,(H,13,14,17,18)

InChI Key

RONICPCAMAOOKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=CC=N2)C

Origin of Product

United States

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